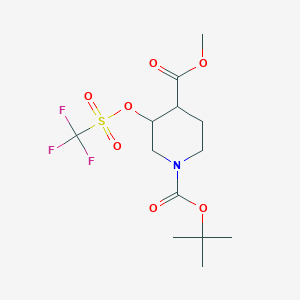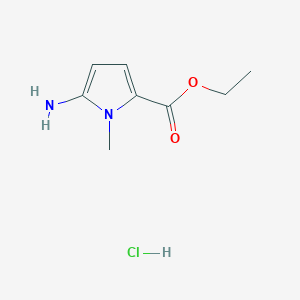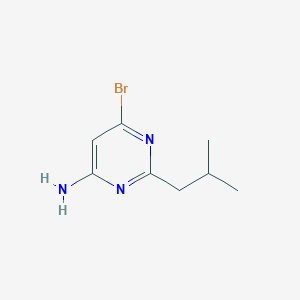![molecular formula C13H19N3O7 B13669565 2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)
2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is a modified nucleoside that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is particularly noted for its role in enhancing the stability and specificity of RNA molecules, making it a valuable tool in the field of antisense therapeutics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine typically involves multi-step chemical reactionsThis modification is achieved through nucleophilic substitution reactions, often using reagents such as methylamine and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of 2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxoethyl group.
Substitution: Nucleophilic substitution reactions are common, particularly at the 2’-O position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like methylamine. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 2’-O position .
Applications De Recherche Scientifique
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Enhances the stability and specificity of RNA molecules, making it useful in gene silencing and RNA interference studies.
Industry: Used in the development of diagnostic tools and therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
2’-O-[2-(methylamino)-2-oxoethyl]adenosine: Another modified nucleoside with similar applications in antisense therapeutics.
2’-O-methoxyethyl-modified nucleosides: Known for their stability and affinity for RNA.
2’-O-methyl-modified nucleosides: Commonly used in RNA interference studies.
Uniqueness
2’-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine is unique due to its specific modification at the 2’-O position, which provides enhanced stability and specificity compared to other modifications. This makes it particularly valuable in therapeutic applications where precision and efficacy are critical .
Propriétés
Formule moléculaire |
C13H19N3O7 |
|---|---|
Poids moléculaire |
329.31 g/mol |
Nom IUPAC |
2-[4-hydroxy-5-(hydroxymethyl)-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-N-methylacetamide |
InChI |
InChI=1S/C13H19N3O7/c1-6-3-16(13(21)15-11(6)20)12-10(22-5-8(18)14-2)9(19)7(4-17)23-12/h3,7,9-10,12,17,19H,4-5H2,1-2H3,(H,14,18)(H,15,20,21) |
Clé InChI |
BGBZCAIQTSRSHI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)OCC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Boc-3-[2-fluoro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13669485.png)


![(R)-(4,4',6,6'-Tetramethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diisopropylphosphine)](/img/structure/B13669500.png)

![7-Iodothieno[3,2-d]pyrimidine](/img/structure/B13669507.png)
![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)

![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/no-structure.png)


![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)


